Z-D-Ala-D-Ala-OMe
CAS No.: 19914-26-2
Cat. No.: VC20745163
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19914-26-2 |
---|---|
Molecular Formula | C15H20N2O5 |
Molecular Weight | 308.33 g/mol |
IUPAC Name | methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
Standard InChI | InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 |
Standard InChI Key | CUCAZZQPISJXOS-GHMZBOCLSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
The Z-D-Ala-L-Ala-OMe compound has a molecular formula of C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 . By extension, Z-D-Ala-D-Ala-OMe would have the same molecular formula and weight, with the only difference being the stereochemistry of the second alanine residue. The compound contains a benzyloxycarbonyl group (Z) protecting the amino terminus of the first D-alanine, which is peptide-bonded to a second D-alanine whose carboxyl group is protected as a methyl ester.
The structural components of Z-D-Ala-D-Ala-OMe can be broken down as:
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Z- (benzyloxycarbonyl group): A common protecting group for amino acids
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D-Ala (D-alanine): The first amino acid with D stereochemistry
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D-Ala (D-alanine): The second amino acid with D stereochemistry
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-OMe (methyl ester): Protecting group for the carboxyl terminus
Structural Significance
The D-Ala-D-Ala motif is particularly important in biochemistry and antibiotic research as it represents the terminal sequence found in bacterial cell wall peptidoglycan precursors. This sequence is the primary binding target for glycopeptide antibiotics such as vancomycin . Vancomycin binds to the D-Ala-D-Ala terminus through five hydrogen bonds and various hydrophobic van der Waals interactions, thereby sequestering the substrate from transpeptidase enzymes and inhibiting cell wall cross-linking .
The Z and methyl ester protecting groups serve important functions in peptide synthesis:
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The Z group (benzyloxycarbonyl) protects the α-amino group from unwanted reactions during peptide coupling
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The methyl ester (-OMe) protects the carboxyl terminus, preventing it from participating in undesired reactions
Synthesis and Applications
Synthetic Methods
The synthesis of Z-D-Ala-D-Ala-OMe likely follows standard peptide coupling protocols similar to those used for related compounds. Based on the available search results, coupling reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be employed for the synthesis of similar Z-protected peptides .
A typical synthesis procedure would involve:
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Preparation of the protected amino acids (Z-D-Ala-OH and H-D-Ala-OMe)
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Activation of the carboxyl group of Z-D-Ala-OH using coupling reagents
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Coupling with the amino group of H-D-Ala-OMe to form the peptide bond
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Purification of the final Z-D-Ala-D-Ala-OMe product
The search results describe similar coupling procedures for Z-D-Ala-OH with other amino compounds. For example, Z-D-Ala-OH has been coupled with glycine ethyl ester (H-Gly-OEt) using CDMT to yield Z-D-Ala-Gly-OEt with a yield of 92% . Similar approaches could be applied for the synthesis of Z-D-Ala-D-Ala-OMe.
Concerns About Racemization
A significant concern during the synthesis of peptides containing protected amino acids is racemization, particularly during coupling and deprotection steps. Research has shown that certain protected N-methylamino acid derivatives, such as Z-Ala-MeLeu-OMe, can undergo appreciable racemization (22%) in aqueous sodium hydroxide .
This suggests that careful attention must be paid to reaction conditions when working with Z-D-Ala-D-Ala-OMe to preserve the stereochemical integrity of both D-alanine residues. The stereochemical purity of such compounds can be assessed through techniques such as gas chromatography analysis of acid hydrolysates after derivatization .
Applications in Research
Peptide Synthesis
As a protected dipeptide, Z-D-Ala-D-Ala-OMe serves as a valuable building block in the synthesis of more complex peptides. The Z-protection group at the N-terminus and methyl ester at the C-terminus allow for selective deprotection, enabling the strategic elongation of peptide chains in either direction.
Similar protected amino acid derivatives, such as N-α-Carbobenzoxy-D-alanine methyl ester (Z-D-Ala-OMe), play pivotal roles in peptide synthesis by safeguarding the amino acid's integrity throughout the synthesis process, facilitating the creation of specific peptide sequences with precision .
Antibiotic Research
The D-Ala-D-Ala motif found in Z-D-Ala-D-Ala-OMe is critically important in antibiotic research, particularly in studies involving vancomycin and related glycopeptide antibiotics. Vancomycin exerts its antibacterial activity by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis .
Research aimed at developing new antibiotics to counter vancomycin resistance has focused on creating modified vancomycin derivatives that can bind effectively to both D-Ala-D-Ala and D-Ala-D-Lac. For example, [Φ[C(=NH)NH]Tpg4]-vancomycin aglycon has been designed with a complementary single atom exchange (O → NH) to counter the bacterial resistance modification and reinstate antimicrobial activity .
Structural Biology Applications
Protected peptides like Z-D-Ala-D-Ala-OMe are valuable tools in structural biology research. They can serve as model compounds for studying the binding interactions between antibiotics and their peptide targets. By incorporating such protected peptides into structural studies, researchers can gain insights into the atomic arrangements and interactions that govern antibiotic binding and activity.
For example, crystallography studies utilizing model peptides can help elucidate the binding modes of antibiotics to their targets, providing crucial information for the design of new antimicrobial agents with improved properties . The use of stereospecific peptides like Z-D-Ala-D-Ala-OMe is particularly important in these studies, as stereochemistry plays a critical role in molecular recognition and binding.
Enzyme Inhibition Studies
Protected peptides containing the D-Ala-D-Ala motif are also valuable in enzyme inhibition studies. They can serve as substrate analogs or inhibitors for investigating proteolytic enzymes, helping to shed light on enzyme specificity and facilitating the design of innovative enzyme inhibitors with potential therapeutic applications .
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